8-Amino-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. The compound features an amino group at the 8-position and a carbonyl group at the 2-position of the quinazoline ring, contributing to its reactivity and biological properties. Quinazolinones are extensively studied for their roles in medicinal chemistry, particularly for their anti-inflammatory, anticancer, and antimicrobial activities.
This compound can be sourced from various chemical suppliers and databases such as Benchchem and PubChem. It is classified under heterocyclic compounds, specifically within the category of quinazolinones. Its chemical structure can be represented by the IUPAC name 8-amino-3,4-dihydro-1H-quinazolin-2-one, with the molecular formula and a CAS number of 1253225-78-3.
The synthesis of 8-Amino-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions using appropriate precursors. A common synthetic route includes:
The cyclization process may require specific conditions such as temperature control and the use of catalysts to enhance yield. For example, employing sodium hydroxide as a catalyst in aqueous media has been shown to facilitate cyclization reactions effectively .
The compound has a molar mass of approximately 165.18\g/mol and exhibits specific spectral characteristics in NMR and IR analyses that confirm its structure.
8-Amino-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation typically requires controlled conditions to prevent overoxidation or degradation of sensitive functional groups.
The mechanism of action for 8-Amino-3,4-dihydroquinazolin-2(1H)-one largely depends on its biological targets. It is believed to interact with specific enzymes or receptors within biological systems:
Detailed studies are necessary to elucidate these mechanisms further.
The physical properties of 8-Amino-3,4-dihydroquinazolin-2(1H)-one include:
Key chemical properties include:
Relevant data from spectral analysis (NMR, IR) provide insights into its functional groups and confirm its identity .
8-Amino-3,4-dihydroquinazolin-2(1H)-one has several applications across various fields:
The 3,4-dihydroquinazolin-2(1H)-one (DHQ) scaffold represents a privileged structural motif in medicinal chemistry due to its diverse pharmacological profile and synthetic versatility. This bicyclic framework consists of a benzene ring fused to a partially saturated pyrimidinone ring, creating a conformationally constrained system amenable to structural diversification. DHQ derivatives have demonstrated significant therapeutic potential across multiple disease domains, positioning them as valuable templates in drug discovery programs.
In oncology, DHQ derivatives exhibit potent antiproliferative activities through specific molecular targeting. Notable examples include CDK5 inhibitors where the DHQ core serves as an ATP-competitive binding element. Researchers have established that 6,6-bicyclic DHQ systems show substantial (10-fold) improvements in CDK5 inhibitory activity compared to acyclic ureas, with IC50 values reaching nanomolar potency (15-192 nM) [1]. Beyond kinase inhibition, DHQ derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics in cancer cells. Specifically, 2-(naphthalen-1-yl)-DHQ derivatives demonstrate exceptional cytotoxicity (sub-50 nM GI50) against multiple cancer cell lines including HT29 colon, U87 glioblastoma, A2780 ovarian, H460 lung, and BE2-C neuroblastoma models [5]. These compounds induce G2/M cell cycle arrest through mechanisms equivalent to established tubulin-targeting agents like nocodazole.
The therapeutic scope extends beyond oncology. DHQ derivatives exhibit antihypertensive activity (e.g., aquamox), diuretic properties (e.g., fenquizone), anti-obesity effects (e.g., evodiamine derivatives), analgesic and anti-inflammatory actions, and antileishmanial activities [5]. This wide pharmacological spectrum underscores the DHQ scaffold's significance as a versatile framework in drug discovery, capable of interacting with diverse biological targets through strategic structural modifications.
The introduction of an amino group at the C8 position of the DHQ scaffold creates 8-amino-3,4-dihydroquinazolin-2(1H)-one, a structurally specialized derivative with enhanced target-binding capabilities and physicochemical properties. This substitution pattern significantly influences the molecule's electronic distribution, hydrogen-bonding capacity, and three-dimensional orientation within biological targets.
The 8-amino group functions as both a hydrogen bond donor and acceptor, facilitating critical interactions with complementary residues in enzyme binding pockets. Molecular docking studies demonstrate that substitutions at the C8 position profoundly influence binding affinity to therapeutic targets like tubulin and CDK5. In tubulin inhibition, the 8-amino substituent participates in hydrogen bonding with key residues (e.g., Asn101, Lys103, Asp98) within the colchicine binding site, enhancing complex stability [5]. Similarly, in CDK5 inhibition, C8-substituted DHQ derivatives establish hydrogen bond networks with the kinase's hinge region residues and hydrophobic interactions within the specificity pocket.
Table 1: Structure-Activity Relationship (SAR) of C8-Substituted DHQ Derivatives
C8 Substituent | Biological Target | Key Activity Metrics | Structural Implications |
---|---|---|---|
Amino (NH₂) | Tubulin | Sub-μM cytotoxicity; Complete tubulin polymerization inhibition at 10 μM | Enhanced hydrogen bonding with Asn101, Lys103 (β-tubulin) |
Bromo | Kinases | Moderate CDK5 inhibition (IC₅₀ ~1-10 μM) | Increased hydrophobicity but reduced H-bond capacity |
Methoxy | Tubulin/Tyrosinase | Variable activity depending on position | Steric effects may limit binding pocket access |
Unsubstituted | Multiple | Baseline activity for SAR comparison | Reference point for substitution effects |
The 8-amino group also improves water solubility compared to hydrophobic substituents (e.g., bromo or alkyl groups), potentially enhancing bioavailability. This hydrophilic character facilitates stronger polar interactions with target proteins while maintaining sufficient lipophilicity for membrane penetration. Computational analyses indicate that 8-amino substitution reduces the compound's LogP value by approximately 0.5-1.0 units compared to halogenated analogs, striking an optimal balance between aqueous solubility and membrane permeability [3]. Furthermore, the electron-donating nature of the amino group increases electron density at N1 and carbonyl oxygen, potentially strengthening hydrogen bond acceptor capacity at these positions—a dual electronic effect that enhances target engagement.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: